molecular formula C9H14ClN3O2S B4973792 4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole

Cat. No.: B4973792
M. Wt: 263.75 g/mol
InChI Key: ILUQUVKDRHJYNG-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, two methyl groups at positions 3 and 5, and a pyrrolidin-1-ylsulfonyl group attached to the pyrazole ring. It has various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Chlorination: The 3,5-dimethyl-1H-pyrazole is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Sulfonylation: The chlorinated pyrazole is reacted with pyrrolidine and a sulfonylating agent such as sulfonyl chloride to introduce the pyrrolidin-1-ylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole.

Scientific Research Applications

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of their activity. The chloro and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the pyrrolidin-1-ylsulfonyl group, making it less versatile in terms of chemical reactivity.

    3,5-Dimethyl-1H-pyrazole: Lacks both the chloro and pyrrolidin-1-ylsulfonyl groups, resulting in different chemical properties and applications.

    4-Chloro-1H-pyrazole: Lacks the methyl groups, which can affect its reactivity and binding properties.

Uniqueness

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, enhances its potential as a versatile building block in synthetic chemistry and its utility in biological studies.

Properties

IUPAC Name

4-chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-7-9(10)8(2)13(11-7)16(14,15)12-5-3-4-6-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUQUVKDRHJYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)N2CCCC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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